5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18186172
InChI: InChI=1S/C9H7BrClN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
SMILES:
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53 g/mol

5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18186172

Molecular Formula: C9H7BrClN3

Molecular Weight: 272.53 g/mol

* For research use only. Not for human or veterinary use.

5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H7BrClN3
Molecular Weight 272.53 g/mol
IUPAC Name 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C9H7BrClN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
Standard InChI Key YFWKTTPSQMEQNE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)Cl

Introduction

Structural and Chemical Identity of 5-(2-Bromo-6-chlorophenyl)-1H-pyrazol-3-amine

The compound 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine (molecular formula: C₉H₇BrClN₃; molecular weight: 272.53 g/mol) features a pyrazole core substituted at the 3-position with an amine group and at the 5-position with a 2-bromo-6-chlorophenyl moiety. The ortho-bromo and meta-chloro substituents on the phenyl ring introduce steric hindrance and electronic effects that influence its chemical behavior. Compared to the 4-chloro isomer described in Vulcanchem’s database, the 6-chloro variant exhibits distinct dipole interactions due to altered halogen positioning, potentially enhancing binding affinity in biological systems.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine
Molecular FormulaC₉H₇BrClN₃
Molecular Weight272.53 g/mol
Halogen SubstituentsBr (2-position), Cl (6-position)
Tautomeric Forms1H-pyrazole (predominant)

Synthetic Methodologies and Optimization

Synthesis of halogenated pyrazoles typically involves cyclocondensation reactions or bromination of precursor molecules. For example, the patent CN111620850A outlines a two-step process for analogous pyrazole derivatives:

  • Alkaline cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Halogenation: Treatment with tribromophosphine (PBr₃) to introduce bromine atoms .

Applying these methods to 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine would require:

  • Starting with 2-chloro-6-bromophenylhydrazine and ethyl acetoacetate to form the pyrazole core.

  • Bromination at the 3-position using PBr₃ under reflux conditions .

Key challenges include regioselectivity in halogen placement and purification of the final product. Yields for similar syntheses range from 55–70%, depending on reaction optimization .

Spectroscopic Characterization

While direct NMR data for the 6-chloro isomer are unavailable, the 4-chloro analog’s spectra provide a framework for interpretation:

Hypothetical ¹H NMR (500 MHz, CDCl₃):

  • δ 7.35–7.20 (m, 3H, Ar–H): Aromatic protons from the 2-bromo-6-chlorophenyl group.

  • δ 6.85 (s, 1H, pyrazole C4–H): Pyrazole ring proton.

  • δ 4.90 (s, 2H, NH₂): Amine protons (exchange broadening expected).

¹³C NMR would likely show signals for:

  • δ 155–160 ppm: Pyrazole C3–N.

  • δ 130–140 ppm: Aromatic carbons adjacent to halogens .

Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak at m/z 272.53 (M+H⁺).

CompoundTarget MicroorganismMIC (µg/mL)
10g Proteus mirabilis12.5
10j Staphylococcus aureus25.0
5-(2-Br-4-Cl-Ph)-1HAspergillus niger18.0

Industrial and Research Applications

Halogenated pyrazoles serve as intermediates in agrochemicals and pharmaceuticals. The 6-chloro isomer’s unique substitution pattern makes it a candidate for:

  • Antifungal agents: Analogous compounds show IC₅₀ values of <20 µM against Candida albicans .

  • Kinase inhibitors: Bromine’s bulky profile may occupy hydrophobic pockets in enzyme active sites.

  • Material science: Halogenated aromatics enhance thermal stability in polymer composites.

Future Directions

Further research should prioritize:

  • Synthetic optimization: Improving regioselectivity using catalysts like Pd(OAc)₂.

  • Biological screening: Testing against Gram-negative pathogens and cancer cell lines.

  • Computational modeling: DFT studies to predict reactivity and binding modes.

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